Cortisone 21-succinate

Overview

Description

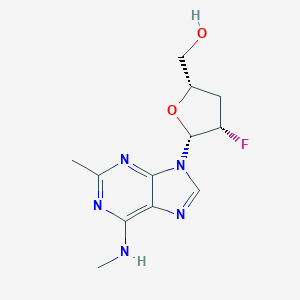

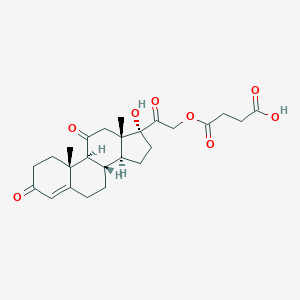

Cortisone 21-succinate, also known as hydrocortisone sodium succinate, is an anti-inflammatory glucocorticoid . It’s a synthetic glucocorticoid corticosteroid and a corticosteroid ester which is used for anti-inflammatory and antiallergic indications . It works on the immune system to help relieve swelling, redness, itching, and allergic reactions .

Synthesis Analysis

Practical syntheses of cortisone were based on modification of related steroids readily available from nature . A simple, precise, and cost-effective RP-HPLC method was developed and validated for the determination of hydrocortisone and clotrimazole simultaneously in a topical cream dosage form . An isocratic sensitive and precise reverse phase high-performance liquid chromatography (RP-HPLC) method was developed and validated for the determination and quantification of hydrocortisone in controlled-release and conventional (tablets and injections) pharmaceutical preparations .Molecular Structure Analysis

The chemical name for hydrocortisone sodium succinate is pregn-4-ene-3,20-dione,21-(3-carboxy-1-oxopropoxy)-11,17-dihydroxy-, monosodium salt, (11β)- and its molecular weight is 484.52 . The formula for hydrocortisone is C21H30O5 and its molecular weight is 362.4599 .Chemical Reactions Analysis

The stability of hydrocortisone succinate in aqueous solution at different pH values and at 3 controlled storage temperatures was studied . The hydrocortisone succinate preservative-free oral solutions at pH 5.5, 6.5, or 7.4 are chemically stable when stored under refrigeration for at least 14 days .Physical And Chemical Properties Analysis

Hydrocortisone sodium succinate is a white or nearly white, odorless, hygroscopic amorphous solid. It is very soluble in water and in alcohol, very slightly soluble in acetone, and insoluble in chloroform . The physical and chemical stability of a preservative-free oral solution of hydrocortisone succinate was studied at different pH values and storage temperatures .Scientific Research Applications

1. Impact on Mitochondrial Function

Cortisone treatment has been shown to significantly affect mitochondrial function and structure. Studies revealed a decrease in oxygen consumption by mitochondria, alterations in oxidative phosphorylation, and changes in mitochondrial volume in rat liver cells upon cortisone treatment (Kimberg, Loud, & Wiener, 1968).

2. Influence on Gluconeogenesis

Research indicates that cortisone treatment enhances gluconeogenesis, the process of forming glucose, in rats. The conversion of various substrates to blood glucose and liver glycogen was significantly increased after cortisone administration (Oji & Shreeve, 1966).

3. Applications in Pulmonary Edema

Cortisone derivatives have been evaluated for their preventive effects on pulmonary edema induced by nitrogen dioxide inhalation in rats. Specific cortisone derivatives showed considerable efficacy when administered either by inhalation or intraperitoneally (Engelhardt, 1987).

4. Potential in Treating Congenital Adrenal Hyperplasia

Cortisone therapy has been a part of managing 21-hydroxylase deficiency in congenital adrenal hyperplasia (CAH). New treatment approaches, including alternative glucocorticoid preparations, are being explored to address issues related to growth, development, and fertility in CAH patients (Merke & Cutler, 2001).

5. Effect on Protein and Nucleic Acid Synthesis in Tumor Cells

Corticosteroid hormones like 6-α-methylprednisolone-21-succinate have shown inhibitory effects on DNA synthesis in human glioma cells, suggesting potential applications in cancer research (Chen & Mealey, 1973).

6. Relationship with Adrenocortical Function

Studies on the relationship between succinate and adrenocortical function under stress conditions have found that succinate's effect on oxygen uptake can be inhibited by cortisone. This indicates a complex interaction between succinate and cortisone in metabolic processes (Booker, Dacosta, Mitchell, & Skelton, 1956).

Safety And Hazards

properties

IUPAC Name |

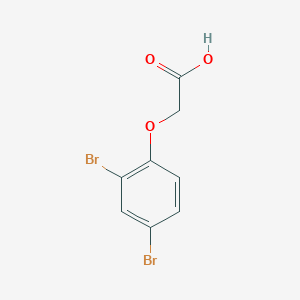

4-[2-[(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32O8/c1-23-9-7-15(26)11-14(23)3-4-16-17-8-10-25(32,24(17,2)12-18(27)22(16)23)19(28)13-33-21(31)6-5-20(29)30/h11,16-17,22,32H,3-10,12-13H2,1-2H3,(H,29,30)/t16-,17-,22+,23-,24-,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVSVAJGDZIWYBX-WFLBVZAHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4(C(=O)COC(=O)CCC(=O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@@]4(C(=O)COC(=O)CCC(=O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cortisone 21-succinate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Pentacyclo[5.1.0.02,4.03,5.06,8]octane-3-carboxamide](/img/structure/B159960.png)

![N-[(2S,3R,4R,5R,6R)-5-Fluoro-2,4-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B159969.png)